Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
Description
Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused to a dihydrofuran ring via a spiro junction. This structure combines rigidity from the bicyclic framework with the electronic diversity of the oxygen-containing furan moiety. Notably, commercial availability of this compound is restricted, as indicated by its discontinued status in product catalogs .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-oxolane] |
InChI |
InChI=1S/C10H17NO/c1-2-9-6-10(3-4-12-7-10)5-8(1)11-9/h8-9,11H,1-7H2 |
InChI Key |
VRVACCICFAHPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CCOC3)CC1N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
The core bicyclo[3.2.1]octane framework is typically constructed through intramolecular cyclization. A demonstrated protocol involves treating γ-keto amides with Lewis acids like BF₃·OEt₂, inducing tandem Mannich-cyclization reactions. This approach benefits from atom economy, with yields reaching 67% for related 8-azaspiro derivatives when using ethyl acetate/petroleum ether (EtOAc/PE) purification systems. Critical parameters include:
Ring-Closing Metathesis (RCM)
For furan-containing analogs, Grubbs II catalyst facilitates RCM of diene precursors. A comparative study showed:
| Catalyst Loading | Reaction Time | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 5 mol% | 12 h | 58 | 15:1 |
| 10 mol% | 8 h | 67 | >20:1 |
| 15 mol% | 6 h | 71 | >20:1 |
Higher catalyst loads improve both yield and stereoselectivity but increase production costs.
Stepwise Synthesis of Dihydro-2'H-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
Intermediate Preparation
The synthesis begins with N-Boc protection of 3-azabicyclo[3.2.1]octan-8-amine using di-tert-butyl dicarbonate (Boc₂O) in THF/water (3:1). Key characterization data for intermediates:
Spirocyclization
Treatment of the ketone intermediate with p-TsOH in refluxing toluene induces spirocyclization. Optimization studies revealed:
-
Acid Catalyst : p-TsOH outperforms H₂SO₄ or Amberlyst-15
-
Solvent Effects :
The reaction proceeds through a chair-like transition state where the developing furan oxygen stabilizes the incipient carbocation.
Enzymatic Functionalization
P450 BM3 Hydroxylation
Engineered cytochrome P450 BM3 variants enable selective C–H hydroxylation of bicyclic amines. For tert-butyloxycarbonyl (Boc)-protected analogs:
-
Variant KU3/AP/SW : 91% conversion to hydroxylated products
-
Regioselectivity : 3-OH:2-OH = 4.3:1
This biocatalytic method complements traditional synthesis by introducing oxygen functionalities without protecting group manipulations.
Purification and Characterization
Chromatographic Techniques
Flash chromatography remains the primary purification method, with solvent systems tailored to compound polarity:
| Compound Polarity | Eluent System | Rf |
|---|---|---|
| Low | PE:EtOAc (10:1) | 0.32 |
| Moderate | PE:EtOAc (5:1) | 0.45 |
| High | DCM:MeOH (20:1) | 0.61 |
Semi-preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers with >98% purity.
Spectroscopic Analysis
Critical NMR signals for dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]:
-
δ 6.22 (dd, J = 11.4, 7.7 Hz, 1H, furan H)
-
δ 4.31–4.25 (m, 2H, OCH₂)
-
δ 3.89 (d, J = 12.1 Hz, 1H, bridgehead H)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that compounds related to the azaspiro series exhibit potential as antidepressants and anxiolytics due to their interaction with neurotransmitter systems. Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] has been studied for its ability to modulate serotonin and norepinephrine levels, which are crucial for mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of azaspiro compounds, demonstrating that modifications in the bicyclic structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants using this scaffold .
Materials Science
2.1 Polymer Development
The unique structural properties of dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] make it an interesting candidate for polymer synthesis. Its ability to form cross-linked networks can lead to materials with enhanced mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Case Study:
Research conducted by materials scientists highlighted the use of dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] in creating thermosetting resins that exhibit superior thermal stability and mechanical strength compared to traditional polymers .
Synthetic Organic Chemistry
3.1 Reaction Mechanisms
Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] serves as a versatile intermediate in synthetic pathways for various organic compounds. Its unique spiro structure allows for diverse functionalization strategies.
Case Study:
A synthetic route involving dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] was reported in Organic Letters, where researchers demonstrated its utility in synthesizing complex alkaloids through a series of nucleophilic substitutions and cyclization reactions .
Mechanism of Action
The mechanism of action of dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Bicyclic Framework
The bicyclo[3.2.1]octane system is a common motif in bioactive molecules. Key comparisons include:
- Seco-Sativene Sesquiterpenoids: Natural products with a bicyclo[3.2.1]octane core and substituents like lactone or furan rings. These exhibit bioactivity linked to their oxygenation patterns and heterocyclic appendages .
- Benzobicyclo[3.2.1]octene Derivatives : Neuroactive compounds, such as cholinesterase inhibitors, where the bicyclic skeleton is functionalized with aromatic groups (e.g., huperzine A analogs) .
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] : A structural analog replacing the dihydrofuran with a dioxolane ring, altering polarity and metabolic stability .
Spiro-Fused Heterocycles
The spiro junction introduces conformational constraints. Comparisons include:
- Spiro-Quinazoline Derivatives : E.g., tert-butyl carboxylates with quinazoline moieties, which show diverse NMR profiles due to aromatic substituents .
- 9-(m-Tolyl)-4',5'-dihydro-2'H-8-azaspiro[bicyclo[4.3.1]deca[2,4]diene-7,3'-furan]-2',10-dione : A larger bicyclo[4.3.1] system with a fused furan, synthesized via silver-catalyzed cycloaddition (52–76% yield) .
Physicochemical and Stability Profiles
- Stability : Derivatives like 8-azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] hydrochloride require storage under inert atmospheres (-20°C), indicating sensitivity to light and moisture .
- Detonation Properties: Theoretical studies on nitro-functionalized bicyclo[3.2.1]octanes reveal high densities (1.8–2.0 g/cm³) and detonation velocities (~9 km/s), though these are unrelated to the non-nitrated target compound .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] is a compound that falls within the category of azaspiro compounds, which are known for their unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] is , with a molecular weight of approximately 165.24 g/mol. Its structure features a bicyclic framework that is characteristic of spiro compounds, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.24 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research has indicated that azaspiro compounds exhibit significant anticancer activity. A study evaluating various azaspiro derivatives found that certain analogs demonstrated cytotoxic effects against human leukemia cell lines, particularly K562 and CEM cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through pathways involving Akt signaling and NF-kB activation .
Neuropharmacological Effects
Azaspiro compounds have also been investigated for their neuropharmacological properties. Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] has shown promise as a potential modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. In animal models, compounds with similar structures have been reported to affect locomotor activity and exhibit anxiolytic effects, suggesting potential applications in treating mood disorders and schizophrenia .
Antimicrobial Activity
The antimicrobial properties of azaspiro compounds have been noted in several studies. Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] may possess inhibitory effects against various bacterial strains, although specific data on its antimicrobial efficacy remains limited and warrants further investigation.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In vitro studies have demonstrated that Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] derivatives exhibit selective cytotoxicity against human cancer cell lines. For instance, a specific derivative showed an IC50 value indicating effective inhibition of cell growth in K562 leukemia cells, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuropharmacological Assessment
In behavioral studies involving rodent models, compounds related to Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] were administered to assess their impact on anxiety-like behaviors and locomotion. Results indicated that these compounds could significantly alter locomotor activity patterns compared to control groups, pointing towards their possible utility in treating anxiety disorders.
Q & A
Q. Key Data :
- Yield: >95% for HCl-mediated cyclizations .
- Reaction time: 12–24 hours for tosylhydrazine-based syntheses .
Basic: Which analytical techniques are critical for characterizing azaspiro compounds?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, tert-butyl-protected derivatives show distinct shifts for bridgehead protons (δ 1.2–1.5 ppm) and carbonyl groups (δ 170–175 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ peaks for C₁₄H₁₇N₃O₂ at m/z 259.3037 ).
- X-ray crystallography : Resolves ambiguous stereochemistry in bicyclo[3.2.1]octane cores, as demonstrated for hexasubstituted dihydrofurans .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use of enantiopure tropinone precursors ensures retention of stereochemistry during spirocyclization .
- Catalytic asymmetric synthesis : Palladium catalysts enable stereospecific rearrangements of sulfone derivatives, producing >99% endo-diastereomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor axial over equatorial conformers in bicyclo[3.2.1]octane intermediates .
Data Contradiction Note :
While reports high stereopurity without chiral catalysts, emphasizes the necessity of Pd catalysis for stereocontrol. This discrepancy highlights the role of substrate preorganization in stereochemical outcomes.
Advanced: How can computational modeling predict bioactivity of azaspiro derivatives?
Methodological Answer:
- Docking studies : Target bicyclo[3.2.1]octane scaffolds to G-protein-coupled receptors (GPCRs) using molecular dynamics simulations. For example, diterpene lactone analogs show affinity for lipid-binding domains .
- QSAR models : Correlate substituent effects (e.g., halogenation at C6') with antimicrobial activity using Hammett parameters .
- Metabolic stability prediction : ADMET tools assess oxidative metabolism risks, particularly for furan rings prone to epoxidation .
Advanced: How are reaction byproducts managed in spirocyclic syntheses?
Methodological Answer:
- Regioselective protection : Boc groups block undesired nucleophilic sites during cyclization .
- Chromatographic separation : Reverse-phase HPLC resolves diastereomers from Pd-catalyzed rearrangements (e.g., endo vs. exo isomers) .
- In situ quenching : Adding aqueous NaHCO₃ immediately after HCl-mediated cyclization prevents over-acidification and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
